molecular formula C21H19N3O5 B12177384 methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

Cat. No.: B12177384
M. Wt: 393.4 g/mol
InChI Key: IPBZMFHBSRWSQJ-UHFFFAOYSA-N
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Description

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused isoindoloquinazoline ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. This reaction can be mediated by eutectic solvents, which offer mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of deep eutectic solvents can also be advantageous for industrial applications due to their recyclability and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler isoindoloquinazoline derivatives.

Scientific Research Applications

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is unique due to its specific functional groups and the presence of a glycinate moiety

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate

InChI

InChI=1S/C21H19N3O5/c1-29-18(26)12-22-17(25)10-11-23-19-13-6-2-3-7-14(13)21(28)24(19)16-9-5-4-8-15(16)20(23)27/h2-9,19H,10-12H2,1H3,(H,22,25)

InChI Key

IPBZMFHBSRWSQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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